molecular formula C23H20N4O5 B2564760 8-ethoxy-2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 1021137-35-8

8-ethoxy-2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No.: B2564760
CAS No.: 1021137-35-8
M. Wt: 432.436
InChI Key: WZDVYFKIROXOBD-UHFFFAOYSA-N
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Description

8-ethoxy-2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H20N4O5 and its molecular weight is 432.436. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Chemistry and Applications

This chemical compound belongs to a broader family of heterocyclic compounds known for their diverse applications in organic synthesis, catalysis, and drug development. Heterocyclic N-oxide derivatives, which share structural similarities with the compound , are essential in organic synthesis due to their versatile synthetic intermediates and biological significance. These compounds have shown remarkable functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Central Nervous System (CNS) Drug Synthesis

The compound's structural components bear resemblance to functional chemical groups identified in the synthesis of novel CNS acting drugs. Heterocycles with heteroatoms like nitrogen (N), sulfur (S), and oxygen (O) form a significant class of organic compounds, often replacing carbon in a benzene ring to form structures like pyridine. These compounds exhibit a range of CNS effects from depression to euphoria to convulsion (Saganuwan, 2017).

Antitubercular Activity

Structural derivatives related to the compound have been evaluated for their antitubercular activity against various strains of M. tuberculosis and non-tuberculous mycobacteria. Some derivatives displayed significant in vitro efficacy, comparable to existing treatments, and showed potential for the rational design of new leads for antituberculosis compounds (Asif, 2014).

Synthesis and Applications in Heterocyclic Chemistry

The compound's core structure is related to heterocyclic compounds with significant pharmaceutical importance. Techniques like multi-component reactions (MCRs) are highlighted for their atom economy and eco-friendly approach in synthesizing complex heterocycles, including those related to the compound . These methods offer straightforward pathways to synthesize heterocycles with broad applications in pharmaceuticals, showcasing the compound's potential in the development of novel therapeutic agents (Dhanalakshmi et al., 2021).

Pyridazine and Pyridazone Derivatives

The compound is structurally related to pyridazine and pyridazone analogues, known for their variety of biological activities, particularly related to the cardiovascular system. These derivatives serve as key subjects in the design of new therapeutic agents due to their potent biological properties (Jakhmola et al., 2016).

Properties

IUPAC Name

8-ethoxy-2-oxo-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-2-31-19-7-3-5-15-13-17(23(30)32-21(15)19)22(29)25-11-12-27-20(28)9-8-18(26-27)16-6-4-10-24-14-16/h3-10,13-14H,2,11-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDVYFKIROXOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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